molecular formula C20H32N4O2 B12255956 tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate

tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B12255956
M. Wt: 360.5 g/mol
InChI Key: JDNHNENBRQONMW-UHFFFAOYSA-N
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Description

tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a cyclopenta[d]pyrimidine moiety

Properties

Molecular Formula

C20H32N4O2

Molecular Weight

360.5 g/mol

IUPAC Name

tert-butyl 4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H32N4O2/c1-19(2,3)17-21-15-9-7-8-14(15)16(22-17)23-10-12-24(13-11-23)18(25)26-20(4,5)6/h7-13H2,1-6H3

InChI Key

JDNHNENBRQONMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the nitrogen atoms in the piperazine ring, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

    Biological Probes: Used in the design of biological probes for studying cellular processes.

Medicine

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

    Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.

Industry

    Materials Science:

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Modulation: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

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